An In-Depth Technical Guide to (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Core Scaffold in Modern Drug Discovery
Introduction
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has emerged as a critical building block in contemporary medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional scaffold that allows for the precise spatial orientation of pharmacophoric elements, making it an invaluable component in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this important molecule, with a focus on its application in drug development. The defined stereochemistry of the (1R,2S,5S) isomer is of particular importance in its biological activity and its role as a key intermediate in the synthesis of antiviral drugs.
Molecular Structure and Core Chemical Identity
The defining feature of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is its fused ring system, consisting of a pyrrolidine ring fused with a cyclopropane ring. This arrangement imparts significant conformational rigidity compared to its linear or monocyclic counterparts. The "cis" configuration of the carboxylic acid group relative to the cyclopropane ring is a key structural aspect.
The stereochemistry, designated as (1R, 2S, 5S), dictates the absolute configuration at the three chiral centers of the molecule. This specific spatial arrangement is crucial for its interaction with biological targets.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | N/A |
| CAS Number | 33294-81-4 | [1][2] |
| Molecular Formula | C₆H₉NO₂ | [3] |
| Molecular Weight | 127.14 g/mol | [3][4] |
| Canonical SMILES | C1C2C1C(NC2)C(=O)O | N/A |
| InChI Key | JBDOTWVUXVXVDR-YUPRTTJUSA-N | [4] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is essential for its application in drug synthesis and formulation.
Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 252-256 °C | For the "cis" isomer. | N/A |
| pKa | ~2.38 (Predicted) | For a related Fmoc-protected analog. The free carboxylic acid is expected to have a similar pKa. | N/A |
| XLogP3 | -2.4 | Predicted value for a stereoisomer, indicating high hydrophilicity. | [4] |
| Solubility | Soluble in water and polar organic solvents. | The hydrochloride salt form generally exhibits enhanced aqueous solubility. | N/A |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals would include multiplets for the cyclopropyl and pyrrolidine ring protons, and a distinct signal for the α-proton adjacent to the carboxylic acid. For the N-Boc protected version, characteristic signals for the tert-butyl group are observed around 1.4 ppm.[1]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Expected signals include those for the carbonyl carbon of the carboxylic acid, the carbons of the bicyclic core, and in the case of the protected form, the carbons of the Boc group.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the parent compound, the molecular ion peak [M+H]⁺ would be expected at m/z 128.07061.[5] Common fragmentation patterns for carboxylic acids involve the loss of H₂O and CO₂.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the N-H bend of the secondary amine (~1500-1650 cm⁻¹).
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a key challenge, and several strategies have been developed. A notable approach involves the synthesis of all four stereoisomers of the N-Boc protected derivative, followed by chiral resolution.
Synthetic Pathway Overview
A common synthetic route starts from readily available precursors and involves the construction of the bicyclic core, followed by the introduction of the carboxylic acid functionality. The synthesis of the N-Boc protected form is often preferred to facilitate purification and handling.
Caption: Generalized synthetic workflow for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Experimental Protocol: Chiral Resolution (Diastereomeric Salt Formation)
The optical resolution of the racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a critical step to isolate the desired (1R,2S,5S) enantiomer. This can be effectively achieved through the formation of diastereomeric salts with a chiral amine.
Step-by-Step Methodology:
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Salt Formation: Dissolve the racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in a suitable solvent (e.g., ethyl acetate, isopropanol).
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Addition of Chiral Amine: Add a solution of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or a similar chiral amine, to the solution of the racemic acid.
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Crystallization: Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The choice of solvent and temperature profile is crucial for efficient resolution.
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Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
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Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched N-Boc protected amino acid.
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Extraction: Extract the desired enantiomer into an organic solvent.
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Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC or NMR with a chiral solvating agent.
Experimental Protocol: Boc Deprotection
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amino acid. This is typically achieved under acidic conditions.
Step-by-Step Methodology:
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Acid Treatment: Dissolve the enantiomerically pure N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.
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Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution. The reaction is often performed at room temperature.[1]
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
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Work-up: Remove the excess acid and solvent under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).
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Isolation: The final product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or by lyophilization.
Applications in Drug Development
The rigid structure of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid makes it an attractive proline mimetic for incorporation into peptidomimetic drugs. Its primary application has been in the development of protease inhibitors, particularly for viral diseases.
Caption: Key application areas of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
The incorporation of this constrained amino acid into a peptide backbone can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target enzyme. This is a critical strategy in modern drug design to improve potency and reduce off-target effects.
Safety and Handling
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stands as a testament to the power of conformational constraint in the design of highly effective pharmaceuticals. Its unique structural features and well-defined stereochemistry have made it a cornerstone in the synthesis of important antiviral medications. The synthetic routes, particularly the methods for chiral resolution, are now well-established, enabling its production on a larger scale for drug development programs. As the quest for novel therapeutics continues, the strategic application of such rigid scaffolds will undoubtedly play a pivotal role in the creation of next-generation medicines.
References
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PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. (2015). Supplementary Information for "Development of potent and selective inhibitors of human β-N-acetylhexosaminidases". [Link]
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PubChemLite. (1s,2s,5r)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]
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